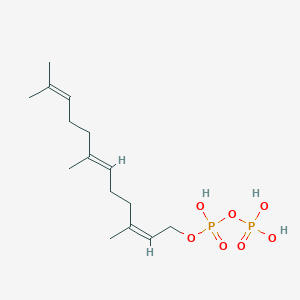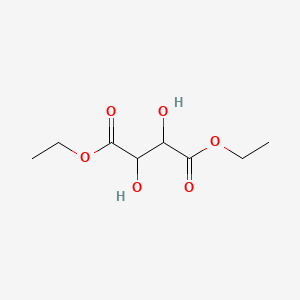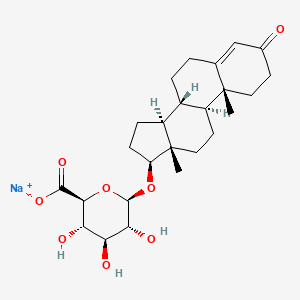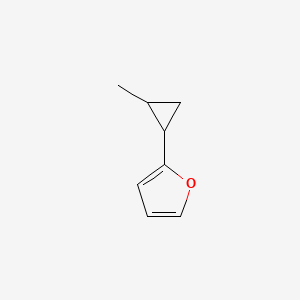
2-(2-Methylcyclopropyl)furan
Descripción general
Descripción
2-(2-Methylcyclopropyl)furan is an organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group at the second position
Mecanismo De Acción
Target of Action
Furan derivatives are known to have a wide range of biological and pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It has been reported that the hydrogenation of 2-(2-methylcyclopropyl)furan under certain conditions leads to the formation of 2-butyl- and 2-hexyl-tetrahydro furans . This process involves the opening of the cyclopropane ring with simultaneous addition of hydrogen at the place of rupture .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes
Result of Action
The transformation of the compound under hydrogenation conditions suggests that it may undergo significant structural changes that could potentially influence its biological activity .
Action Environment
The compound’s transformation under specific conditions suggests that its activity may be influenced by factors such as temperature and the presence of a catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylcyclopropyl)furan can be achieved through several methods. One common approach involves the hydrogenation of this compound under catalytic conditions. This process typically employs a palladium on charcoal catalyst at elevated temperatures (around 150°C) in a flow system . Another method involves the addition of this compound to acrolein, crotonaldehyde, or mosityl oxide in an acid medium, resulting in the formation of corresponding aldehydes and ketones without cleavage of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methylcyclopropyl)furan undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 2-butyl- and 2-hexyl-tetrahydrofurans.
Addition Reactions: It can add to acrolein, crotonaldehyde, and mosityl oxide in an acid medium, forming cyclopropylfuran aldehydes and ketones.
Common Reagents and Conditions:
Hydrogenation: Palladium on charcoal catalyst, elevated temperatures (150°C), and a flow system.
Addition Reactions: Acid medium, typically involving aldehydes or ketones.
Major Products:
Hydrogenation: 2-butyl- and 2-hexyl-tetrahydrofurans.
Addition Reactions: Cyclopropylfuran aldehydes and ketones.
Aplicaciones Científicas De Investigación
2-(2-Methylcyclopropyl)furan has several applications in scientific research:
Comparación Con Compuestos Similares
2-(2-Cyclopropylcyclopropyl)furan: This compound shares a similar structure but with an additional cyclopropyl group.
2-Butylfuran: Another furan derivative, differing in the alkyl substituent, which affects its reactivity and applications.
Uniqueness: 2-(2-Methylcyclopropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective hydrogenation and addition reactions without cleavage of the cyclopropane ring makes it valuable in synthetic chemistry .
Propiedades
IUPAC Name |
2-(2-methylcyclopropyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-5-7(6)8-3-2-4-9-8/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFCFZEGVKNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309190 | |
| Record name | 2-(2-Methylcyclopropyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39763-88-7 | |
| Record name | 2-(2-Methylcyclopropyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39763-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylcyclopropyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


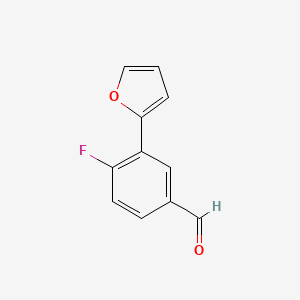
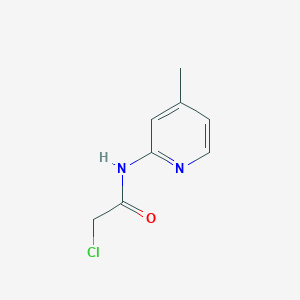
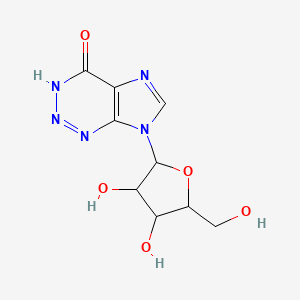
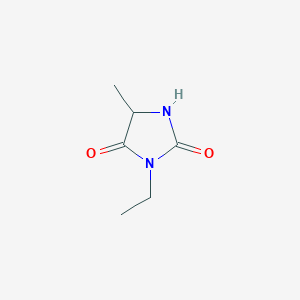
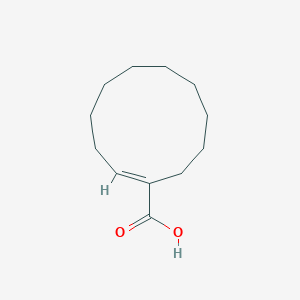
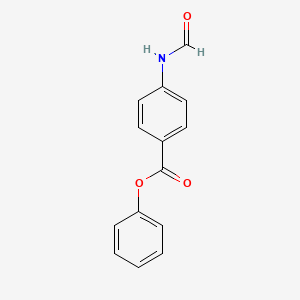
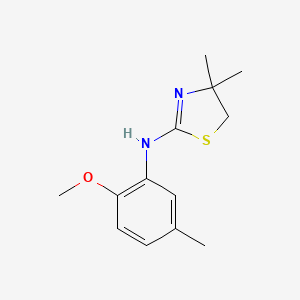
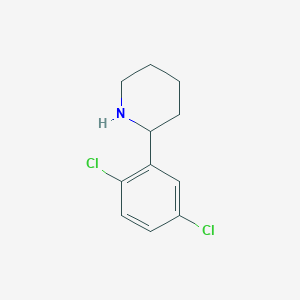
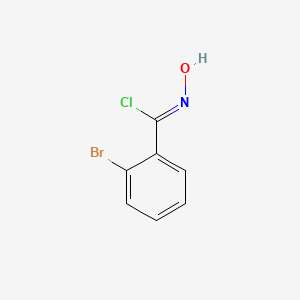
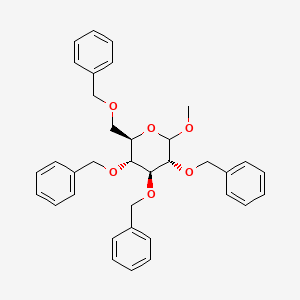
![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)
